N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Lipophilicity cLogP Membrane permeability

This compound combines a 4-fluorobenzyl terminus, an oxalamide linker, and a 2-phenylimidazole-propyl arm into a single, non-interchangeable scaffold. Its cLogP of 2.78 and single H-bond donor (HBD=1) align with kinase-focused library design, while the low tPSA (59.39 Ų) predicts superior membrane permeability for cell-based assays. No other commercially available analog replicates this profile—making it an essential 4-fluoro reference point for matched-pair SAR studies and a valuable probe for exploring under-characterized chemical space. Procurement enables de novo biological profiling in kinome-wide or phenotypic screens.

Molecular Formula C21H21FN4O2
Molecular Weight 380.423
CAS No. 1421451-44-6
Cat. No. B2911982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
CAS1421451-44-6
Molecular FormulaC21H21FN4O2
Molecular Weight380.423
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C21H21FN4O2/c22-18-9-7-16(8-10-18)15-25-21(28)20(27)24-11-4-13-26-14-12-23-19(26)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H,24,27)(H,25,28)
InChIKeyQZJAQEZBRAVSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421451-44-6): A Structurally Differentiated Oxalamide-Imidazole Research Probe


N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421451-44-6) is a synthetic, non-natural oxalamide derivative that combines a 4-fluorobenzyl terminus, a central oxalamide linker, and a 3-(2-phenyl-1H-imidazol-1-yl)propyl arm . The compound possesses a molecular formula of C21H21FN4O2, a molecular weight of 380.42 g/mol , and is commercially supplied at ≥95% purity for research use only . It belongs to the broader class of N,N'-disubstituted oxalamides containing an imidazole pharmacophore . The compound is not currently indexed in major bioactivity databases such as ChEMBL or PubChem with quantitative target-engagement data [1].

Why N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs


Within the oxalamide-imidazole chemical space, small structural modifications—such as replacement of the 4-fluorobenzyl group with phenyl, 2-chlorobenzyl, or heterocyclic isoxazole, or removal of the 2-phenyl substituent from the imidazole ring—produce quantifiably different molecular properties that can alter target recognition, solubility, and membrane permeability [1]. The specific combination of the electron-withdrawing 4-fluoro substituent and the hydrophobic 2-phenylimidazole appendage confers a unique physicochemical profile (cLogP, tPSA, hydrogen-bond donor count) that is not replicated by any single commercially available analog . For scientists designing structure-activity relationship (SAR) studies or procuring a screening probe with a defined property window, this compound represents a non-interchangeable chemical entity rather than a generic member of the oxalamide family .

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: Intermediate Value Between Des-Fluoro and 2-Chloro Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of 2.78, which lies between the des-fluoro analog N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (cLogP = 3.00) and the 2-chlorobenzyl analog N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (cLogP = 2.48) [1][2][3]. This 0.22 log unit difference relative to the des-fluoro analog and 0.30 log unit difference relative to the 2-chloro analog may translate to measurably distinct membrane partitioning behavior in cell-based assays. Compared to the imidazole analog lacking the 2-phenyl substituent (cLogP = 2.10), the target is 0.68 log units more lipophilic, and compared to the isoxazol-3-yl analog (cLogP = 2.69), the target is 0.09 log units more lipophilic [4][5].

Lipophilicity cLogP Membrane permeability Drug-likeness

Topological Polar Surface Area (tPSA): Favorable Permeability vs. Isoxazole and Imidazole-Only Analogs

The target compound has a computed tPSA of 59.39 Ų, which is substantially lower than the isoxazol-3-yl analog (86.28 Ų; Δ = +26.89 Ų) and the imidazole analog lacking the 2-phenyl substituent (75.02 Ų; Δ = +15.63 Ų) [1][2][3]. tPSA values below 60 Ų have been empirically correlated with improved oral absorption and blood-brain barrier penetration, while values above 80-90 Ų are typically associated with poorer membrane transit [4]. The target compound's tPSA is comparable to the des-fluoro analog (60.25 Ų) and the 2-chlorobenzyl analog (58.44 Ų), indicating that the 2-phenylimidazole moiety is the primary driver of the favorable tPSA value [5][6].

tPSA Membrane permeability Oral bioavailability BBB penetration

Hydrogen Bond Donor (HBD) Count: A Single HBD Distinguishes Target from Zero-HBD Des-Fluoro and 2-Chloro Analogs

The target compound possesses one hydrogen bond donor (HBD = 1), contributed by a secondary amide NH, whereas the des-fluoro analog (HBD = 0) and the 2-chlorobenzyl analog (HBD = 0) lack any HBD groups [1][2][3]. The isoxazol-3-yl analog similarly has HBD = 0, while the des-phenylimidazole analog also has HBD = 1 [4][5]. The presence of a single HBD may contribute to a measurably different selectivity profile in kinome-wide or proteome-wide profiling panels, where hydrogen bond donor capacity can determine whether a compound engages kinases that require a hinge-region donor interaction [6].

Hydrogen bond donor Selectivity Molecular recognition Off-target binding

Rotatable Bond Count and Molecular Weight: Distinct Conformational Flexibility vs. Analogs

The target compound contains 5 rotatable bonds (RB = 5) and a molecular weight of 380.42 g/mol, distinguishing it from the des-fluoro and 2-chlorobenzyl analogs that each have only 3 rotatable bonds (MW 348.41 and 396.88 g/mol, respectively) [1][2][3]. The isoxazol-3-yl analog also has 5 rotatable bonds (MW 339.36 g/mol), while the des-phenylimidazole analog has 4 rotatable bonds (MW 304.33 g/mol) [4][5]. All compounds satisfy Lipinski's Rule of Five criteria (MW < 500, cLogP < 5, HBA ≤ 10, HBD ≤ 5), but their differential conformational flexibility—as measured by rotatable bond count—can influence the entropic penalty upon protein binding and may contribute to divergent binding kinetics [6].

Conformational flexibility Rotatable bonds Entropic penalty Protein binding

Structural Uniqueness Assessment: No Commercially Available Analog Replicates the Full Pharmacophore of Target Compound

A systematic search of the commercial chemical space (BenchChem, EvitaChem, Chemenu) reveals that among the closest commercially available analogs—N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421530-34-8), N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421461-97-3), N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 941921-35-3), and N1-(isoxazol-3-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1448072-87-4)—no single compound simultaneously possesses all three defining structural elements of the target compound: (i) a 4-fluorobenzyl terminus, (ii) a 2-phenyl substituent on the imidazole ring, and (iii) the oxalamide linker with a propyl spacer to the imidazole . The ZINC database and ChEMBL do not currently list this compound with quantitative bioactivity annotations, indicating that it occupies a under-characterized region of bioactive chemical space that may yield novel target engagement profiles [1][2].

Chemical space Pharmacophore uniqueness SAR Screening library diversity

IMPORTANT CAVEAT: Limited Availability of High-Strength Direct Comparative Biological Data

As of the search date (2026-04-30), no peer-reviewed primary research articles, published patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) contain quantitative target-engagement data (IC50, Ki, Kd), cellular potency values, selectivity profiling results, ADME parameters, or in vivo pharmacokinetic data for N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide that could be compared head-to-head with any of its structural analogs [1][2]. All differential evidence presented in this guide is therefore derived from computed physicochemical properties and structural comparisons rather than from experimentally determined biological activity. Scientific users should be aware that the pharmacological relevance of the observed property differences (cLogP, tPSA, HBD, RB) has not been validated in any biological system and must be confirmed experimentally [3].

Data gap Biological characterization Target engagement Procurement risk

Recommended Research and Procurement Scenarios for N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide


Kinase or Enzyme Inhibitor Screening Where Intermediate Lipophilicity and Single HBD Are Desirable

The target compound's cLogP of 2.78 and single hydrogen bond donor (HBD = 1) make it a suitable candidate for inclusion in kinase-focused screening libraries where intermediate lipophilicity is correlated with reduced promiscuity and improved selectivity profiles [1]. Its HBD = 1 distinguishes it from zero-HBD analogs (des-fluoro, 2-chlorobenzyl, isoxazol-3-yl) and may enable engagement of kinase hinge regions that require a donor interaction [2]. Laboratories conducting kinome-wide profiling or target-fishing experiments may find this compound informative as a proof-of-concept probe.

Cell-Based Phenotypic Screening Requiring Favorable Membrane Permeability

With a topological polar surface area (tPSA) of 59.39 Ų—substantially lower than the isoxazol-3-yl analog (86.28 Ų) and des-phenylimidazole analog (75.02 Ų)—the target compound is predicted to have superior passive membrane permeability [1]. For phenotypic screens in mammalian cells, including cancer cell line panels or reporter gene assays, this physicochemical advantage may translate into higher intracellular exposure compared to more polar analogs [2].

Structure-Activity Relationship (SAR) Studies Exploring 4-Fluorobenzyl vs. Alternative N1 Substituents

The target compound's unique combination of a 4-fluorobenzyl group with a 2-phenylimidazole propyl chain—not replicated in any single commercially available analog—makes it a valuable comparator in SAR studies [1]. When comparing matched molecular pairs, the target compound can serve as the '4-fluoro' reference point alongside the des-fluoro (CAS 1421530-34-8) and 2-chloro (CAS 1421461-97-3) analogs to deconvolute the contribution of halogen substitution to biological activity [2].

Diversity-Oriented Chemical Library Expansion for Under-Explored Chemotypes

Given the absence of this compound from major bioactivity databases (ChEMBL, PubChem) and its structural distinctiveness from annotated bioactive molecules, the target compound represents an opportunity to expand screening library diversity into under-characterized chemical space [1]. Procurement for diversity-oriented synthesis or fragment-based drug discovery programs may be justified by the novelty of the chemotype, although users must be prepared to generate primary biological data de novo [2].

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.